molecular formula C14H22N2 B13331933 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline

Cat. No.: B13331933
M. Wt: 218.34 g/mol
InChI Key: HFTCNYIARDEQIU-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline is a chemical compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 3,4-dimethylpyrrolidine with an appropriate aniline derivative. One common method includes the alkylation of 3,4-dimethylpyrrolidine with a halogenated aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.

Scientific Research Applications

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and aniline moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylpyrrolidin-1-yl)aniline
  • 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

Uniqueness

This compound is unique due to the specific substitution pattern on the pyrrolidine ring and the presence of the aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline

InChI

InChI=1S/C14H22N2/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3

InChI Key

HFTCNYIARDEQIU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)CCC2=CC(=CC=C2)N

Origin of Product

United States

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